1-Benzyl-3-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17017-58-2 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
1-benzyl-3-methylindole |
InChI |
InChI=1S/C16H15N/c1-13-11-17(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 |
InChI Key |
HMORPAKTPJRBRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Synonyms |
1-BENZYL-3-METHYL-1H-INDOLE |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyl 3 Methyl 1h Indole and N Benzylated Indole Derivatives
N-Alkylation Approaches to the Indole (B1671886) Nitrogen
The introduction of a benzyl (B1604629) group onto the nitrogen atom of an indole ring is a common synthetic transformation. The methods to achieve this can be broadly categorized, with traditional base-mediated strategies and modern palladium-catalyzed reactions being prominent.
Classical N-alkylation of indoles typically involves a two-step process: deprotonation of the indole nitrogen with a base to form an active indole anion, followed by the reaction of this anion with an alkylating agent. google.com This approach is widely used for its reliability and straightforward execution.
The selection of the base is crucial for the efficient deprotonation of the indole N-H bond. Alkali metal bases such as Potassium Hydroxide (KOH) and Potassium Carbonate (K₂CO₃) are frequently employed due to their ready availability and effectiveness. For instance, the synthesis of 1-benzylindole can be achieved using freshly crushed 86% potassium hydroxide pellets. orgsyn.org In another example, the preparation of 1-(1-benzyl-1H-indol-3-yl)ethan-1-one utilizes potassium hydroxide to facilitate the N-benzylation of 3-acetylindole. nih.gov The strength of the base must be sufficient to generate the indolide anion without promoting unwanted side reactions.
Benzyl halides, particularly benzyl bromide and benzyl chloride, are standard alkylating agents for this transformation. google.com Their reactivity makes them suitable electrophiles for the nucleophilic indolide anion. In a well-established procedure for synthesizing 1-benzylindole, benzyl bromide is added to the reaction mixture after the indole has been deprotonated by potassium hydroxide. orgsyn.org The choice between benzyl bromide and benzyl chloride can influence reaction rates, with the bromide generally being more reactive.
| Indole Substrate | Base | Alkylating Agent | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Indole | Potassium Hydroxide (KOH) | Benzyl Bromide | Dimethyl Sulfoxide (DMSO) | 85-89% | orgsyn.org |
| 3-Acetylindole | Potassium Hydroxide (KOH) | Substituted Benzyl Bromides | Dimethylformamide (DMF) | Not specified | nih.gov |
| 5-Bromoindole | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Dibenzyl Carbonate | Not specified | Good | google.com |
More advanced methods for constructing N-benzylated indole systems involve palladium catalysis. These reactions can create the indole core and install the N-benzyl group in a single, efficient process. Palladium(II)-catalyzed reactions, in particular, offer pathways to functionalized indoles that may be difficult to access through traditional means. mdpi.com
A sophisticated application of palladium catalysis is found in divergent synthesis, where the outcome of a reaction can be switched between two or more distinct products by tuning a specific parameter, such as the catalyst's ligand or an additive. beilstein-journals.orgbeilstein-journals.org This strategy provides remarkable efficiency in generating molecular diversity from common starting materials.
A notable example is the palladium-catalyzed divergent carbonylative synthesis of indoles and 4H-benzo[d] orgsyn.orgacs.orgoxazines from 2-alkynylanilines and benzyl chlorides. nih.gov In this reaction, the choice of an additive dictates the final product. When Aluminum Chloride (AlCl₃) is used as the additive, the reaction pathway leads to the formation of various indole derivatives in high yields. Conversely, when Acetic Acid (AcOH) is employed as the additive, the reaction is diverted to produce a series of 4H-benzo[d] orgsyn.orgacs.orgoxazines. nih.gov This additive-controlled selectivity highlights how external reagents can steer the mechanism of a complex catalytic cycle, providing access to fundamentally different heterocyclic scaffolds from the same set of reactants. This principle of controlling reaction pathways is central to modern synthetic strategy, allowing for the targeted synthesis of diverse molecular structures. nih.gov
| Starting Materials | Catalyst System | Additive | Product Type |
|---|---|---|---|
| 2-Alkynylanilines + Benzyl Chlorides | Palladium Catalyst + CO Source | Aluminum Chloride (AlCl₃) | Indoles |
| 2-Alkynylanilines + Benzyl Chlorides | Palladium Catalyst + CO Source | Acetic Acid (AcOH) | 4H-Benzo[d] orgsyn.orgacs.orgoxazines |
Palladium(II)-Catalyzed Cyclization-Carbonylation Reactions for N-Benzylated Indole Carboxylates
Reaction Pathways via 2-Alkynylanilines
The cyclization of 2-alkynylanilines represents a significant and versatile strategy for the construction of the indole nucleus, offering a direct route to various substituted indoles, including N-benzylated derivatives. This approach is predicated on the intramolecular cyclization of a suitably substituted aniline bearing an alkyne moiety at the ortho position. The versatility of this method stems from the ability to introduce substituents on the aniline nitrogen, the alkyne terminus, and the aromatic ring, thereby allowing for the synthesis of a diverse array of indole derivatives.
The general pathway involves the transition metal-catalyzed activation of the alkyne C-C triple bond, which facilitates the nucleophilic attack of the aniline nitrogen. A variety of transition metals, including palladium, copper, gold, and silver, have been demonstrated to effectively catalyze this transformation. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, leading to the formation of either 2-substituted or 2,3-disubstituted indoles. For the synthesis of 1-benzyl-3-methyl-1H-indole, a plausible pathway would involve the cyclization of an N-benzyl-2-(prop-1-yn-1-yl)aniline precursor.
A key advantage of this methodology is the accessibility of the 2-alkynylaniline starting materials, which are often prepared via Sonogashira cross-coupling reactions between ortho-haloanilines and terminal alkynes. This modular approach allows for the facile introduction of a wide range of substituents. While the direct synthesis of this compound via this route is not explicitly detailed in numerous reports, the general principles of 2-alkynylaniline cyclization provide a clear and adaptable framework for its synthesis.
Regioselective Functionalization of the Indole Core
Direct functionalization of the pre-formed indole core is a powerful alternative to de novo synthesis, offering atom-economical routes to substituted indoles. Significant efforts have been directed towards achieving high regioselectivity, particularly at the C-3 position, which is the most nucleophilic site of the indole ring.
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols
A noteworthy advancement in the C-3 benzylation of indoles involves the use of molecular iodine as a catalyst with benzylic alcohols as the alkylating agents. This methodology stands out as a greener alternative to traditional Friedel-Crafts reactions, which often require stoichiometric amounts of Lewis acids and can generate significant waste. acs.orggoogle.com The reaction proceeds under mild, metal-free, and base-free conditions, exhibiting a broad substrate scope with respect to both the indole and the benzylic alcohol. acs.orggoogle.com
The reaction is believed to proceed through a halogen-bond activation mechanism. acs.org Molecular iodine activates the benzylic alcohol, facilitating the departure of a water molecule to generate a carbocationic intermediate. This electrophile is then attacked by the nucleophilic C-3 position of the indole to afford the C-3 benzylated product. The process is highly atom-economical, with water being the only byproduct. acs.org
The scope of this reaction is extensive, accommodating a variety of substituents on both the indole nucleus and the benzylic alcohol. Electron-donating and electron-withdrawing groups are well-tolerated, leading to good to excellent yields of the corresponding C-3 benzylated indoles. acs.orggoogle.com
Below is a table summarizing representative examples of this reaction:
| Entry | Indole Derivative | Benzylic Alcohol | Product | Yield (%) |
| 1 | 1-Methylindole | Diphenylmethanol | 3-Benzhydryl-1-methyl-1H-indole | 85 |
| 2 | Indole | Diphenylmethanol | 3-Benzhydryl-1H-indole | 87 |
| 3 | 5-Bromoindole | Diphenylmethanol | 3-Benzhydryl-5-bromo-1H-indole | 73 |
| 4 | 5-Methoxyindole | Diphenylmethanol | 3-Benzhydryl-5-methoxy-1H-indole | 83 |
Data sourced from Bhattacharjee, P.; Bora, U. ACS Omega 2019, 4 (7), 11770–11776. acs.org
Halogenation and Subsequent Cross-Coupling Reactions
Halogenated indoles are versatile intermediates in organic synthesis, serving as precursors for a wide range of cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds.
The synthesis of halogenated N-benzyl indole precursors is a crucial step for subsequent functionalization. A general and efficient method for the preparation of 1-benzyl-3-bromoacetyl indole involves the direct bromination of 1-benzyl-3-acetyl indole. researchgate.net
In a typical procedure, a solution of bromine in a suitable solvent, such as absolute methanol, is added dropwise to a cooled suspension of 1-benzyl-3-acetyl indole. researchgate.net The reaction proceeds to afford the desired 1-benzyl-3-bromoacetyl indole in good yield after purification. This precursor can then be utilized in various nucleophilic substitution and cross-coupling reactions to introduce further diversity at the C-3 position.
The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of indole chemistry, it allows for the introduction of aryl, heteroaryl, and vinyl substituents at a halogenated position. A study by Hrizi et al. details the successful application of the Suzuki-Miyaura cross-coupling reaction on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. google.com
These 3-iodoindole precursors were synthesized and subsequently coupled with a variety of boronic acids in the presence of a palladium catalyst and a base. The reactions proceeded efficiently to provide a range of 3-aryl- and 3-heteroaryl-1-benzyl-1H-indole-2-carbonitriles in good to excellent yields. google.com This demonstrates the utility of halogenated N-benzyl indoles as versatile building blocks for the synthesis of highly functionalized indole derivatives.
The following table presents selected examples of Suzuki cross-coupling reactions on 1-benzyl-3-iodo-1H-indole-2-carbonitrile:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile | 90 |
| 3 | Thiophen-2-ylboronic acid | 1-Benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrile | 82 |
| 4 | Pyridin-3-ylboronic acid | 1-Benzyl-3-(pyridin-3-yl)-1H-indole-2-carbonitrile | 78 |
Data sourced from Hrizi, A.; et al. Molecules 2021, 26 (17), 5287. google.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. The synthesis of this compound and its derivatives is no exception, with a growing emphasis on developing more environmentally benign methodologies.
Key areas of focus in the green synthesis of indoles include the use of renewable solvents, the development of catalyst-free or metal-free reactions, and the design of multicomponent reactions (MCRs) that maximize atom economy. For instance, the replacement of traditional dipolar aprotic solvents like DMSO with more sustainable alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate, which can be derived from renewable resources, has been successfully demonstrated in copper-catalyzed indole syntheses. tandfonline.com
The aforementioned molecular iodine-catalyzed C-3 benzylation of indoles is a prime example of a green synthetic method, as it avoids the use of toxic metals and proceeds with high atom economy. acs.org Furthermore, the development of multicomponent reactions for indole synthesis, such as the Ugi reaction followed by an acid-induced cyclization, offers a highly efficient and atom-economical approach to complex indole structures under mild conditions and often without the need for a metal catalyst. mdpi.com
The application of these green chemistry principles to the synthesis of this compound can significantly reduce the environmental impact of its production. This includes minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency, all of which are critical considerations in modern organic synthesis.
Detailed Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 3 Methyl 1h Indole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding experienced by a proton, which is influenced by neighboring atoms and functional groups.
For 1-benzyl-3-methyl-1H-indole, the ¹H NMR spectrum exhibits characteristic signals corresponding to the distinct protons in the indole (B1671886) core, the benzyl (B1604629) group, and the methyl group.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Indole H-2 | ~6.8-7.0 | s |
| Indole H-4 | ~7.6-7.7 | d |
| Indole H-5 | ~7.1-7.2 | t |
| Indole H-6 | ~7.1-7.2 | t |
| Indole H-7 | ~7.2-7.3 | d |
| Benzyl CH₂ | ~5.2-5.3 | s |
| Benzyl aromatic H | ~7.0-7.3 | m |
| Methyl CH₃ | ~2.3 | s |
s = singlet, d = doublet, t = triplet, m = multiplet
The benzylic protons (CH₂) typically appear as a singlet around 5.2-5.3 ppm due to the influence of the adjacent nitrogen and aromatic ring. The methyl protons at the C-3 position of the indole ring also present as a singlet, generally found further upfield around 2.3 ppm. The aromatic protons of both the indole and benzyl moieties resonate in the region of 7.0-7.7 ppm, often showing complex splitting patterns due to spin-spin coupling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.
The ¹³C NMR spectrum of this compound displays resonances for all carbon atoms, with their chemical shifts reflecting their electronic environment.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Indole C-2 | ~128 |
| Indole C-3 | ~111 |
| Indole C-3a | ~128.5 |
| Indole C-4 | ~119 |
| Indole C-5 | ~121 |
| Indole C-6 | ~119.5 |
| Indole C-7 | ~109.5 |
| Indole C-7a | ~137 |
| Benzyl CH₂ | ~50 |
| Benzyl C-1' | ~138 |
| Benzyl C-2'/C-6' | ~127 |
| Benzyl C-3'/C-5' | ~128.5 |
| Benzyl C-4' | ~127.5 |
| Methyl CH₃ | ~9.5 |
The benzylic carbon (CH₂) signal is typically observed around 50 ppm. The indole carbons have characteristic shifts, with C-7a and the benzyl C-1' appearing at the downfield end of the aromatic region due to their quaternary nature and attachment to nitrogen. The methyl carbon signal is found significantly upfield, around 9.5 ppm.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, resolving spectral overlap, and confirming structural assignments. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY correlations would be observed between adjacent protons on the indole and benzyl aromatic rings, helping to assign specific resonances within these spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for definitively assigning the carbon signals based on the known proton assignments. For instance, the proton signal of the methyl group at ~2.3 ppm will show a cross-peak with the carbon signal at ~9.5 ppm. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is crucial for piecing together the molecular skeleton. For example, the benzylic protons (CH₂) would show correlations to the indole carbons C-2 and C-7a, as well as to the benzyl aromatic carbons C-1' and C-2'/C-6', thereby confirming the N-benzyl linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₆H₁₅N), the expected exact mass can be calculated and compared to the experimentally determined value. The high accuracy of HRMS helps to confirm the molecular formula and rule out other possibilities with the same nominal mass.
Time-of-Flight Mass Spectrometry (TOF MS ES+)
Time-of-flight (TOF) mass spectrometry with electrospray ionization in positive mode (ES+) is a common technique for analyzing organic molecules. science.gov In this method, the sample is ionized to form predominantly protonated molecules ([M+H]⁺). The mass-to-charge ratio of these ions is then determined by measuring the time it takes for them to travel a fixed distance in a vacuum tube. This technique is known for its high speed and sensitivity. For this compound, the TOF MS ES+ spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indole derivative like this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.
General Characteristics of Indole Derivatives in IR Spectroscopy:
Aromatic C-H Stretching: The aromatic C-H stretching vibrations from both the indole and benzyl rings typically appear in the region of 3100-3000 cm⁻¹. researchgate.net
Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group (at position 3) and the methylene (B1212753) bridge of the benzyl group are expected in the 3000-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to characteristic bands in the 1620-1450 cm⁻¹ region. researchgate.net Indole itself shows strong bands around 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond within the indole ring typically appears in the 1360-1310 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) and indole rings are observed in the 900-675 cm⁻¹ region, and their exact positions can provide information about the substitution pattern. For instance, a monosubstituted benzene ring (from the benzyl group) typically shows strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹.
The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous indole compounds.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Indole and Benzyl Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | -CH₃ and -CH₂- |
| Aromatic C=C Stretch | 1620 - 1450 | Indole and Benzyl Rings |
| C-N Stretch | 1360 - 1310 | Indole Ring |
| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Monosubstituted Benzyl Ring |
X-ray Crystallography for Solid-State Conformational Analysis (if applicable for analogues)
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. While the crystal structure for this compound itself is not described in the available literature, analysis of closely related analogues offers significant insight into the likely solid-state conformation and molecular packing.
Analogues Analysis:
1-Benzyl-3-(1,2-diphenylethenyl)-1H-indole: In this analogue, the core 1-benzyl-1H-indole structure is present. nih.gov The indole ring system is essentially planar. The dihedral angle between the plane of the indole ring and the attached benzyl group's benzene ring is a key conformational parameter. In this specific structure, the dihedral angles between the indole ring and the three benzene rings (one from the benzyl group and two from the diphenylethenyl group) are 83.4°, 69.9°, and 59.9°. nih.gov This indicates that the benzyl group is not coplanar with the indole ring, adopting a twisted conformation which is common for minimizing steric hindrance. The molecular packing is stabilized by weak intermolecular C-H···π interactions. nih.gov
Benzyl N′-(1-methyl-1H-indol-3-ylmethylidene)hydrazinecarbodithioate: This compound is an analogue where the benzyl group is attached elsewhere, but it features a 1-methyl-1H-indole core, which is structurally similar to the target molecule at the indole nitrogen. The N′-(1-methyl-1H-indol-3-ylmethylidene)hydrazinecarbodithioate portion of the molecule is reported to be nearly planar. nih.gov
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine: This molecule contains a benzyl group attached to a sulfur atom, which is then linked to a triazole-indole scaffold. While the linkage is different, the conformational behavior of the benzyl group is relevant. The structure was confirmed by X-ray diffraction analysis, and Hirshfeld analysis revealed the importance of N···H, S···H, and C···H contacts, as well as weak π-π stacking interactions in the molecular packing. mdpi.com
From the analysis of these analogues, it can be inferred that in the solid state, this compound would likely exhibit a non-planar conformation where the benzyl group is significantly twisted out of the plane of the indole ring. The crystal packing would likely be influenced by weak van der Waals forces and potential C-H···π interactions between the aromatic rings of adjacent molecules.
The table below summarizes key crystallographic data for a relevant analogue.
Crystal Data for 1-Benzyl-3-(1,2-diphenylethenyl)-1H-indole nih.gov
| Parameter | Value |
| Chemical Formula | C₂₉H₂₃N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6513 (7) |
| b (Å) | 11.1857 (10) |
| c (Å) | 20.0026 (14) |
| β (°) | 101.636 (4) |
| Volume (ų) | 2115.0 (3) |
| Z | 4 |
Chemical Reactivity and Advanced Derivatization Studies of 1 Benzyl 3 Methyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is a highly reactive aromatic system, prone to electrophilic attack. The presence of the N-benzyl and C-3 methyl groups significantly influences the regioselectivity of these reactions. While the C-3 position, the most nucleophilic site in unsubstituted indole, is blocked, electrophilic attack is directed towards other positions of the heterocyclic ring.
Nitration of the indole nucleus introduces the nitro group (-NO2), a versatile functional group that is a precursor for amines and a powerful electron-withdrawing group. Due to the acid-sensitivity of the indole ring, nitration requires carefully controlled, non-acidic conditions. Modern methods, such as using trifluoroacetyl nitrate (B79036) (CF3COONO2) generated in situ, allow for the regioselective nitration of various indoles. nih.gov For 1-benzyl-3-methyl-1H-indole, with the C-3 position occupied, electrophilic attack is anticipated to occur on the benzene (B151609) portion of the indole nucleus. The N-benzyl group activates the molecule, and substitution typically occurs at the C-5 or C-6 position, governed by electronic and steric effects.
While specific studies on the direct sulfonation of this compound are not extensively documented, the reaction is expected to follow similar principles of electrophilic aromatic substitution. The use of milder sulfonating agents would be necessary to avoid polymerization or degradation of the indole core. The resulting sulfonic acid derivatives are valuable intermediates in the synthesis of dyes and pharmaceuticals.
Table 1: Representative Electrophilic Nitration Conditions for Indole Scaffolds
| Reagent | Conditions | Position of Nitration | Reference |
| Ammonium Tetramethylnitrate / TFAA | Sub-room temperature | C-3 (for unsubstituted indoles) | nih.gov |
| Nitric Acid / Sodium Dodecylsulfate | Aqueous, Room Temperature | Varies (regioselective) | rsc.org |
Halogenation of this compound can proceed via two distinct pathways depending on the reaction conditions: electrophilic substitution on the aromatic ring or free-radical substitution on the 3-methyl side chain.
Under electrophilic conditions, using reagents like bromine in acetic acid, halogenation occurs on the electron-rich benzene portion of the indole. Studies on similar substrates, such as methyl indole-3-carboxylate, have shown that bromination occurs regioselectively at the C-5 and C-6 positions. nih.gov This indicates a high likelihood of similar regioselectivity for the this compound scaffold.
Conversely, under free-radical conditions, typically using N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide), halogenation occurs at the benzylic position of the 3-methyl group. This reaction, known as the Wohl-Ziegler reaction, selectively forms 1-benzyl-3-(bromomethyl)-1H-indole, a versatile intermediate for further functionalization.
Table 2: Halogenation Reactions on Indole Derivatives
| Substrate | Reagent(s) | Conditions | Product | Pathway | Reference |
| Methyl indole-3-carboxylate | Br₂ | Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | Electrophilic Aromatic Substitution | nih.gov |
| Toluene (analogy for side chain) | NBS, SiCl₄ | CH₃CN, Room Temp. | Benzyl (B1604629) bromide | Free-Radical Substitution | nih.gov |
Transformations of Functional Groups within the N-Benzyl-3-methyl-1H-indole Scaffold
The N-benzyl and 3-methyl groups are not merely directing groups but are themselves amenable to a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.
The oxidation of the side chains—specifically the 3-methyl group and the benzylic methylene (B1212753) of the N-benzyl group—provides a direct route to carbonyl compounds. The choice of oxidizing agent is critical for achieving selectivity.
Selenium dioxide (SeO₂) is a specific reagent for the oxidation of activated methyl groups to aldehydes. thieme-connect.deyoutube.com Treatment of this compound with SeO₂ is expected to selectively oxidize the 3-methyl group to afford 1-benzyl-1H-indole-3-carbaldehyde . This transformation is valuable as the resulting aldehyde can undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and further oxidation.
More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically oxidize alkyl side chains on aromatic rings completely to carboxylic acids, provided a benzylic hydrogen is present. nih.gov Applying these conditions to this compound could potentially lead to the formation of 1-benzyl-1H-indole-3-carboxylic acid . Vigorous conditions might also lead to the oxidation and cleavage of the N-benzyl group. Another potential product from strong oxidation is 1-benzyl-1H-indole-2,3-dione , which has been synthesized from N-benzylisatin. iu.edu
Table 3: Oxidation of Methyl Groups on Heteroaromatic Compounds
| Reagent | Substrate Type | Product | Reference |
| Selenium Dioxide (SeO₂) | Methyl-substituted heteroaromatics | Aldehyde | thieme-connect.deorganic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Alkylbenzene | Carboxylic Acid | nih.gov |
Carbonyl groups introduced onto the this compound scaffold can be completely reduced to methylene groups via classical reduction methods. For instance, if the indole ring is first acylated via a Friedel-Crafts reaction to introduce a ketone, this ketone can be subsequently removed. youtube.com
The Clemmensen reduction (using zinc amalgam and concentrated HCl) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH) are two primary methods for this deoxygenation. mdpi.com The choice between them depends on the substrate's stability to acidic versus basic conditions. Given that indoles can be sensitive to strong acid, the Wolff-Kishner reduction is often preferred for these scaffolds. This two-step sequence of acylation followed by reduction is a powerful strategy for introducing alkyl chains onto the aromatic portion of the indole.
Furthermore, the N-benzyl group itself can be considered a protecting group that can be removed via reductive cleavage, typically through catalytic hydrogenation, to yield the N-H indole.
Table 4: Common Reduction Methods for Carbonyl Groups
| Method | Reagents | Conditions | Substrate Compatibility | Reference |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic | Stable in strong acid | youtube.com |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Basic | Stable in strong base | mdpi.com |
Carboxylic acid derivatives of this compound, such as those formed via side-chain oxidation (Section 4.2.1), can be readily converted to esters. Standard esterification methods, such as Fischer esterification (refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid), are effective. For example, 1-benzyl-1H-indole-2-carboxylic acid can be converted to its corresponding ethyl ester, ethyl 1-benzyl-1H-indole-2-carboxylate . nih.gov
Transesterification is another valuable transformation, allowing for the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For instance, a methyl ester derivative of the indole scaffold can be converted to a benzyl ester by heating with benzyl alcohol and a suitable catalyst. This reaction is often driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol). This method provides access to a wide array of ester derivatives with varied properties and applications.
Reactions with Arylsulphonyl Azides at the Indole C-2 Position
Direct electrophilic substitution at the C-2 position of indoles is often challenging due to the higher nucleophilicity of the C-3 position. However, the functionalization of the C-2 position is a valuable strategy for the synthesis of diverse indole derivatives. While direct reactions of this compound with arylsulphonyl azides at the C-2 position are not extensively documented, analogous reactions with other azide (B81097) precursors under catalytic conditions suggest the feasibility of C-2 amination.
For instance, gold(I)-catalyzed heterocyclization of ynamides with benzyl or indolyl azides has been shown to produce 2-aminoindoles. This transformation proceeds through a proposed α-imino gold carbene intermediate, which then undergoes cyclization to form the C-2 aminated indole ring. Although this method employs ynamides as the coupling partner, it highlights the potential for azide-based reagents to be used for C-2 functionalization of the indole core. The reaction conditions for such a transformation would likely require a transition metal catalyst to facilitate the reaction, as direct electrophilic attack by an arylsulphonyl azide at the C-2 position of this compound is not favored.
The general approach for such a catalyzed C-2 amination can be conceptualized as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| Ynamide | Benzyl or Indolyl Azide | Gold(I) Complex | 2-Aminoindole | researchgate.net |
This table illustrates a catalyzed approach to C-2 amination of an indole precursor, which could potentially be adapted for this compound with a suitable azide reagent.
Heterocyclic Annulation and Scaffold Diversification Strategies
The indole nucleus of this compound serves as a versatile template for the construction of more complex heterocyclic systems through annulation reactions. These strategies often involve the functionalization of the indole at various positions, followed by cyclization to form new rings.
One notable strategy involves the intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides induced by N-bromosuccinimide (NBS). In this approach, the substituent at the C-3 position acts as a tether for the formation of a new ring. The presence and nature of a substituent at the C-2 position have been shown to significantly influence the reaction's outcome, leading to either fused or spirocyclic indoline (B122111) systems. rsc.org For a substrate like this compound, a similar strategy could be envisioned by first introducing a suitable functional group at the C-2 position or by utilizing the existing methyl group at C-3 for further elaboration into a tether for cyclization.
The following table summarizes the divergent synthesis of fused and spirocyclic indolines from C-2 substituted 3-(1H-indol-3-yl)-N-alkoxypropanamides, which serves as a model for potential annulation strategies for this compound derivatives. rsc.org
| Starting Material | Reagents | Product Type |
| C2-Methyl-3-(1H-indol-3-yl)-N-alkoxypropanamide | NBS, Base | Fused Indoline |
| C2-Phenyl-3-(1H-indol-3-yl)-N-alkoxypropanamide | NBS, Base | Spirocyclic Indoline |
Furthermore, the synthesis of fused heteropolycyclic systems containing an indole moiety can be achieved from isatin-based precursors. researchgate.net While this approach requires the initial oxidation of the indole to an isatin (B1672199), it opens up a wide range of possibilities for annulation by reacting the isatin with various bifunctional reagents to construct fused 1,3,4-thiadiazoles, pyrimidines, 1,2,4-triazines, and other heterocyclic rings. researchgate.net
Another powerful method for constructing fused indole systems is the Larock indole synthesis, which involves the palladium-catalyzed annulation of 2-iodoanilines with alkynes. nih.govacs.org This methodology can be adapted to create complex, multi-substituted indoles that can serve as precursors for further scaffold diversification.
Investigation of Biological Activities and Mechanistic Pathways of 1 Benzyl 3 Methyl 1h Indole Derivatives in Vitro Studies
Anti-proliferative and Anti-cancer Activities in Cell Lines
Substituted 1-benzyl-1H-indole derivatives have demonstrated significant anti-proliferative and anti-cancer properties across various human cancer cell lines. These effects are mediated through several distinct cellular mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
The induction of apoptosis is a key mechanism through which 1-benzyl-indole derivatives exert their anti-cancer effects. One study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones found that these compounds can trigger apoptosis by activating the caspase cascade. mdpi.com Specifically, treatment with these derivatives led to an increase in the levels of caspase-3 and caspase-9, which are crucial executioner and initiator caspases in the apoptotic pathway, respectively. mdpi.com This activation of caspases ultimately leads to the systematic dismantling of the cancer cell. Furthermore, some indole (B1671886) derivatives have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com
Research on other indole derivatives has also highlighted their pro-apoptotic potential. For instance, certain 3-methyleneisoindolinone derivatives, which share structural similarities, have been shown to be potent inducers of apoptosis in head and neck squamous cell carcinoma cells. acs.org Similarly, a novel synthetic 1-benzylindole derivative, 21-900, was found to induce apoptosis in human leukaemia cell lines by increasing the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases 3 and 7, and by altering the expression of BCL-2 family proteins.
In addition to inducing apoptosis, 1-benzyl-indole derivatives have been observed to halt the progression of the cell cycle in cancer cells, thereby preventing their proliferation. For example, 1-benzyl-indole-3-carbinol has been shown to induce a robust G1 cell cycle arrest in both estrogen-responsive and non-responsive human breast cancer cells at significantly lower concentrations than its parent compound, indole-3-carbinol. nih.govnih.gov This G1 arrest is associated with the disruption of the activity of G1-acting cyclin-dependent kinases (CDKs) such as CDK6, CDK4, and CDK2. nih.gov
Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrated that they can cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This arrest prevents the cells from entering mitosis and ultimately leads to a decrease in cell proliferation. The ability of these compounds to interfere with the cell cycle at different phases highlights their potential as multi-faceted anti-cancer agents.
In hormone-dependent cancers, such as certain types of breast cancer, the estrogen receptor (ER) plays a critical role in driving tumor growth. 1-benzyl-indole-3-carbinol has been identified as a potent modulator of estrogen receptor responsiveness. nih.govnih.gov In estrogen-responsive MCF-7 cells, this compound has been shown to down-regulate the production of estrogen receptor-alpha (ERα) protein. nih.govnih.gov This reduction in ERα levels diminishes the cancer cells' ability to respond to estrogen, thereby inhibiting their growth.
Furthermore, 1-benzyl-indole-3-carbinol has been found to act synergistically with tamoxifen, a common anti-estrogen therapy, to more effectively arrest the growth of breast cancer cells than either compound alone. nih.govnih.gov This suggests that 1-benzyl-indole derivatives could be developed as adjunct therapies to enhance the efficacy of existing hormonal treatments for breast cancer.
The cytotoxic effects of 1-benzyl-indole derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides exhibited cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. nih.gov
Similarly, 1-benzyl-5-bromoindolin-2-one derivatives have shown notable anti-proliferative effects against both MCF-7 and A-549 cells. mdpi.com The potency of these compounds is often influenced by the specific substitutions on the benzyl (B1604629) and indole rings, highlighting the importance of structure-activity relationship studies in optimizing their anti-cancer activity. A novel synthetic 1-benzylindole derivative, 21-900, also showed potent cytotoxic effects on human leukaemia cell lines HL-60 and MOLT-4. The table below summarizes the cytotoxic activity of selected 1-benzyl-indole derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of 1-Benzyl-Indole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7 | 0.57 | nih.gov |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | A549 | 3.49 | nih.gov |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | HCT116 | 1.95 | nih.gov |
| 1-Benzyl-5-bromoindolin-2-one derivative (Compound 7c) | MCF-7 | 7.17 | mdpi.com |
| 1-Benzyl-5-bromoindolin-2-one derivative (Compound 7d) | MCF-7 | 2.93 | mdpi.com |
| 1-Benzyl-indole-3-carbinol | MCF-7 | 0.05 | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Enzyme Inhibition Profiling
Beyond their anti-cancer activities, 1-benzyl-indole derivatives have been investigated for their ability to inhibit specific enzymes that are implicated in various physiological and pathological processes.
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. Several studies have identified 1-benzyl-indole derivatives as potent inhibitors of tyrosinase. nih.gov A series of N-1 and C-3 substituted indole-based thiosemicarbazones, which incorporate a 1-benzyl-indole scaffold, displayed significant tyrosinase inhibitory activity. nih.gov
The inhibitory potential of these compounds is influenced by the nature and position of substituents on the benzyl ring. nih.gov For example, derivatives with substitutions at the 4-position of the benzyl or phenyl ring of the thiosemicarbazone moiety have shown enhanced inhibitory potential against tyrosinase. nih.gov The mechanism of inhibition is believed to involve the chelation of copper ions within the active site of the tyrosinase enzyme by the thiosemicarbazone scaffold. nih.gov These findings suggest that 1-benzyl-indole derivatives could be promising candidates for the development of novel agents to treat hyperpigmentation.
Table 2: Tyrosinase Inhibitory Activity of 1-Benzyl-Indole Based Thiosemicarbazones
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 5k | 12.40 ± 0.26 | nih.gov |
IC50: The half maximal inhibitory concentration.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a key strategy in cancer therapy. Certain 1H-indole derivatives have been identified as potent inhibitors of this receptor.
One study reported a newly designed 1H-indole derivative, referred to as compound 7, which demonstrated significant in vitro inhibitory activity against VEGFR-2 with an IC50 value of 25 nM. mdpi.commdpi.combohrium.com This was found to be more potent than the established inhibitor sorafenib, which had an IC50 of 35 nM in the same study. mdpi.commdpi.com Another investigation into nicotinamide-based derivatives identified a compound, designated as member 6, with a potent VEGFR-2 inhibitory effect, showing an IC50 value of 60.83 nM, which was comparable to sorafenib's IC50 of 53.65 nM. mdpi.com A series of 6,7-dimethoxyquinazoline (B1622564) derivatives bearing a diarylamide fragment were also evaluated, with the 3-methylphenyl derivative exhibiting the strongest activity with an IC50 of 16 nM. nih.gov Furthermore, a 3-indole pyruvic acid derivative was found to inhibit VEGFR-2 with an IC50 of 1.037 mM. nih.gov
Table 1: In Vitro VEGFR-2 Inhibition by 1-Benzyl-3-methyl-1H-indole Derivatives
| Compound Designation | Chemical Modification | IC50 Value | Reference |
|---|---|---|---|
| Compound 7 | 1H-indole derivative | 25 nM | mdpi.commdpi.combohrium.com |
| Sorafenib (Reference) | - | 35 nM | mdpi.commdpi.com |
| Member 6 | Nicotinamide-based derivative | 60.83 nM | mdpi.com |
| Sorafenib (Reference) | - | 53.65 nM | mdpi.com |
| 3-Methylphenyl derivative | 6,7-dimethoxyquinazoline with diarylamide | 16 nM | nih.gov |
| 3-Indole pyruvic acid | - | 1.037 mM | nih.gov |
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is crucial for the biosynthesis of estrogens from androgens. Its inhibition is a primary therapeutic approach for hormone-dependent breast cancer. Azolyl-substituted indole derivatives have shown promise as aromatase inhibitors.
In a study of 3-(azolylmethyl)-1H-indoles, imidazole (B134444) derivatives where the benzyl moiety was substituted with 2-chloro or 4-cyano groups were the most active, with IC50 values of 0.054 µM and 0.050 µM, respectively. tandfonline.com Another potent compound, an N-ethyl imidazole derivative, demonstrated an IC50 value of 0.052 µM. tandfonline.com Research on 1,3,4-oxadiazole-benzimidazole derivatives identified a compound with an IC50 of 1.475 µM against aromatase. mdpi.com Furthermore, a study on benzimidazole-triazolothiadiazine derivatives reported a compound with a very potent IC50 value of 0.032 µM. mdpi.com
Table 2: In Vitro Aromatase Inhibition by this compound Derivatives
| Compound Type | Chemical Modification | IC50 Value | Reference |
|---|---|---|---|
| Imidazole derivative | 2-chloro substituted benzyl moiety | 0.054 µM | tandfonline.com |
| Imidazole derivative | 4-cyano substituted benzyl moiety | 0.050 µM | tandfonline.com |
| N-ethyl imidazole derivative | - | 0.052 µM | tandfonline.com |
| 1,3,4-Oxadiazole-benzimidazole derivative | - | 1.475 µM | mdpi.com |
| Benzimidazole-triazolothiadiazine derivative | - | 0.032 µM | mdpi.com |
N-methyl-D-aspartate (NMDA) Receptor Ligand Binding and Modulation (specifically GluN2B-containing receptors)
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in various neurological disorders.
A study identified (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone as a potent ligand for the GluN2B subunit, displaying a high binding affinity with an IC50 of 8.9 nM for the displacement of [3H]ifenprodil. medchemexpress.com In another study, 5-hydroxy- and 6-hydroxyindole (B149900) derivatives were found to be active ligands, although they were less potent than previously reported homologs. researchgate.netnih.gov For instance, the lead compound 3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one was about 10-fold more active than a newly synthesized propan-1-one derivative. researchgate.netnih.gov Research on 3-benzazepines identified compounds with high GluN2B affinity, with Ki values of 2.2 nM and 6.0 nM for specific derivatives. nih.gov
Table 3: In Vitro NMDA Receptor (GluN2B) Ligand Binding of this compound Derivatives
| Compound | Assay | IC50/Ki Value | Reference |
|---|---|---|---|
| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | [3H]ifenprodil displacement | IC50: 8.9 nM | medchemexpress.com |
| 3-Benzazepine derivative 48 | Binding affinity | Ki: 2.2 nM | nih.gov |
| 3-Benzazepine derivative 49 | Binding affinity | Ki: 6.0 nM | nih.gov |
Dopamine (B1211576) D2 Receptor Ligand Activity
The dopamine D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. Several this compound derivatives have been evaluated for their affinity to this receptor.
In one study, various antipsychotics were evaluated, and their Ki values for the dopamine D2L receptor were determined. lww.com For example, asenapine (B1667633) showed a Ki of 1.26 nM, while haloperidol (B65202) had a Ki of 1.45 nM. lww.com A separate investigation of substituted N-phenylpiperazine analogs found that a series of 4-thiophene-3-yl-benzamide derivatives exhibited Ki values ranging from 349 to 7522 nM for the D2 receptor. mdpi.com Another study on a novel benzamide (B126) scaffold reported a compound, HY-3-24, with a Ki of 86.7 nM for the D2 receptor. semanticscholar.org A series of arylpiperazine derivatives designed as serotonergic/dopaminergic ligands included a compound (12a) with a D2 Ki of 300 nM. mdpi.com
Table 4: In Vitro Dopamine D2 Receptor Ligand Activity of this compound Derivatives
| Compound | Chemical Class | Ki Value (nM) | Reference |
|---|---|---|---|
| Asenapine | Antipsychotic | 1.26 | lww.com |
| Haloperidol | Antipsychotic | 1.45 | lww.com |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | N-Phenylpiperazine analogs | 349 - 7522 | mdpi.com |
| HY-3-24 | Benzamide scaffold | 86.7 | semanticscholar.org |
| Compound 12a | Arylpiperazine derivative | 300 | mdpi.com |
Serotonin (B10506) 5-HT7 Receptor Ligand Activity
The serotonin 5-HT7 receptor is implicated in various physiological processes, including mood regulation, circadian rhythms, and learning and memory. It is a target for the development of novel antidepressants and cognitive enhancers.
A study on new dual 5-HT1A and 5-HT7 receptor ligands identified a compound (21) with a Ki of 8.4 nM at the 5-HT7 receptor. nih.gov Another compound (16) from the same study showed a Ki of 45 nM. nih.gov In a different investigation, a series of arylpiperazine derivatives was synthesized, with one compound (12a) exhibiting a Ki of 42.5 nM and another (9b) a Ki of 45.0 nM for the 5-HT7 receptor. mdpi.com Research on various aromatic systems replacing a terminal pyrazine (B50134) ring found a compound (1a) with a Ki of 16.1 nM at the 5-HT7 receptor. unict.it
Table 5: In Vitro Serotonin 5-HT7 Receptor Ligand Activity of this compound Derivatives
| Compound Designation | Chemical Class | Ki Value (nM) | Reference |
|---|---|---|---|
| Compound 21 | Dual 5-HT1A/5-HT7 ligand | 8.4 | nih.gov |
| Compound 16 | Dual 5-HT1A/5-HT7 ligand | 45 | nih.gov |
| Compound 12a | Arylpiperazine derivative | 42.5 | mdpi.com |
| Compound 9b | Arylpiperazine derivative | 45.0 | mdpi.com |
| Compound 1a | Pyrazine derivative analog | 16.1 | unict.it |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme that breaks down neurotransmitters such as dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease and depression.
A study on benzylamine-sulfonamide derivatives identified two compounds, 4i and 4t, with potent MAO-B inhibitory activity, showing IC50 values of 0.041 µM and 0.065 µM, respectively. researchgate.netnih.gov Another investigation into novel thiosemicarbazone derivatives found two compounds, 2b and 2h, to be highly effective against MAO-B, with IC50 values of 0.042 µM and 0.056 µM, respectively. nih.gov A screening of an in-house library identified an indole derivative, IHC3, as a selective MAO-B inhibitor with an IC50 of 1.672 µM. researchgate.net Furthermore, a computational analysis highlighted an indole derivative, 4fH, as a potent active site ligand with a binding affinity (ΔGBIND) of -7.5 kcal mol−1. mdpi.com
Table 6: In Vitro Monoamine Oxidase B (MAO-B) Inhibition by this compound Derivatives
| Compound Designation | Chemical Class | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 4i | Benzylamine-sulfonamide derivative | 0.041 | researchgate.netnih.gov |
| Compound 4t | Benzylamine-sulfonamide derivative | 0.065 | researchgate.netnih.gov |
| Compound 2b | Thiosemicarbazone derivative | 0.042 | nih.gov |
| Compound 2h | Thiosemicarbazone derivative | 0.056 | nih.gov |
| IHC3 | Indole derivative | 1.672 | researchgate.net |
Antimicrobial Efficacy Assessments
The emergence of multidrug-resistant pathogens has necessitated the development of new antimicrobial agents. Derivatives of this compound have demonstrated notable activity against a range of bacteria and fungi.
In one study, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were found to be highly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. researchgate.net Another study on new N-benzyl-3-indole derivatives found that hydrazinecarbothioamides showed good antimicrobial activities against all tested microbes. ekb.eg A series of indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties exhibited significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org Specifically, indole-thiadiazole and indole-triazole derivatives were most effective against B. subtilis with an MIC of 3.125 µg/mL. turkjps.org However, a study on N-benzyl-1H-indole-3-carboxamide showed no zone of inhibition against the tested bacterial and fungal isolates at a concentration of 3 mg/mL. rsisinternational.org Conversely, (+)-neoisopulegol-based O-benzyl derivatives showed potent antimicrobial activity, with di-O-benzyl derivatives being highly active against Gram-positive bacteria and fungi. mdpi.com
Table 7: In Vitro Antimicrobial Efficacy of this compound Derivatives
| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 | turkjps.org |
| Indole-triazole derivative | Bacillus subtilis | 3.125 | turkjps.org |
| Indole derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | turkjps.org |
| Di-O-benzyl aminotriols (22b, 23a) | B. subtilis | 0.78 | mdpi.com |
| Di-O-benzyl aminotriols (20a, 39a-b) | B. subtilis | < 10 | mdpi.com |
| Imidazole-substituted di-O-benzyl aminotriol (39b) | S. aureus | 3.13 | mdpi.com |
Antibacterial Activity Against Gram-Positive Strains (e.g., S. aureus, B. cereus)
Derivatives of this compound have demonstrated notable antibacterial activity against various Gram-positive bacteria, including the clinically significant pathogens Staphylococcus aureus and Bacillus cereus. In vitro studies, primarily employing broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), have revealed the potential of these compounds to inhibit bacterial growth.
One study investigating a series of new N-benzyl-3-indole derivatives found that certain hydrazinecarbothioamide derivatives exhibited good antimicrobial activities. ekb.eg For instance, some of these compounds showed higher MIC values than the standard antibiotic ciprofloxacin (B1669076) against S. aureus. ekb.eg Molecular docking studies suggest that these derivatives may exert their antibacterial effect by targeting bacterial DNA gyrase B, an essential enzyme for DNA replication, leading to bacterial cell death. ekb.eg
Another study on 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives reported that compounds such as 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were among the most active against B. cereus and S. aureus when compared to reference drugs like cefotaxime (B1668864) and piperacillin. researchgate.net
The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive strains from various studies.
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Hydrazinecarbothioamide derivative 3a | S. aureus | > Ciprofloxacin | ekb.eg |
| Hydrazinecarbothioamide derivative 3b | S. aureus | > Ciprofloxacin | ekb.eg |
| 3-(1-benzyl indol-3-yl)quinoxalin-2(1H)one | S. aureus | Not specified | researchgate.net |
| 2-(4-methyl piperazin-1-yl)-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) | S. aureus | Not specified | researchgate.net |
| 3-(1-benzyl indol-3-yl)quinoxalin-2(1H)one | B. cereus | Not specified | researchgate.net |
| 2-(4-methyl piperazin-1-yl)-3-(1-benzyl indol-3-yl) quinoxaline | B. cereus | Not specified | researchgate.net |
Note: "Not specified" indicates that the study reported activity but did not provide a specific MIC value in the abstract.
Antibacterial Activity Against Gram-Negative Strains (e.g., E. coli, P. aeruginosa)
The efficacy of this compound derivatives has also been evaluated against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of antibacterial agents, making the development of effective compounds a challenge.
In the study of new N-benzyl-3-indole derivatives, one particular compound, a thiazole (B1198619) derivative, demonstrated antibacterial efficacy specifically against E. coli. ekb.eg This suggests that specific structural modifications to the this compound core can overcome the resistance mechanisms of Gram-negative bacteria.
Furthermore, the investigation of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives revealed that 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were the most active compounds against P. aeruginosa. researchgate.net
Below is a data table summarizing the antibacterial activity of selected derivatives against Gram-negative strains.
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiazole derivative 12e | E. coli | Not specified | ekb.eg |
| 3-(1-benzyl indol-3-yl)quinoxalin-2(1H)one | P. aeruginosa | Not specified | researchgate.net |
| 2-(4-methyl piperazin-1-yl)-3-(1-benzyl indol-3-yl) quinoxaline | P. aeruginosa | Not specified | researchgate.net |
Note: "Not specified" indicates that the study reported activity but did not provide a specific MIC value in the abstract.
Antifungal Activity (e.g., C. albicans, A. niger)
Several derivatives of this compound have been investigated for their antifungal properties against pathogenic fungi, including Candida albicans and Aspergillus niger.
A study on new 1-halogenobenzyl-3-imidazolylmethylindole derivatives reported significant antifungal activity against C. albicans, with some compounds exhibiting MIC values in the range of 1-6 µg/mL. nih.gov In contrast, the activity against Aspergillus fumigatus was generally lower. nih.gov Another study on 1-(1H-indol-3-yl) derivatives demonstrated fungicidal activity against various Candida species and Aspergillus niger, with MIC values for the most effective compounds ranging from 0.250 to 1 mg/mL. nih.gov
The research on N-benzyl-3-indole derivatives also identified compounds with antifungal action. Specifically, one thiazolidinone derivative was active against C. albicans, while two other derivatives showed activity against A. niger. ekb.eg Additionally, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were found to be the most active against C. albicans when compared to the reference drug nystatin. researchgate.net
The following table presents the antifungal activity of various this compound derivatives.
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1-halogenobenzyl-3-imidazolylmethylindole derivative 35b | C. albicans | 1-6 | nih.gov |
| 1-(1H-indol-3-yl) derivative 3b | C. albicans | 250-1000 | nih.gov |
| 1-(1H-indol-3-yl) derivative 3c | C. albicans | 250-1000 | nih.gov |
| 1-(1H-indol-3-yl) derivative 3b | A. niger | 250-1000 | nih.gov |
| 1-(1H-indol-3-yl) derivative 3c | A. niger | 250-1000 | nih.gov |
| Thiazolidinone derivative 12d | C. albicans | Not specified | ekb.eg |
| Thiazole derivative 12c | A. niger | Not specified | ekb.eg |
| Thiazole derivative 12d | A. niger | Not specified | ekb.eg |
| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | C. albicans | Not specified | researchgate.net |
Note: "Not specified" indicates that the study reported activity but did not provide a specific MIC value in the abstract.
Anti-inflammatory Response Modulation
Derivatives of this compound have been explored for their potential to modulate inflammatory responses. Inflammation is a complex biological process involving various cellular and molecular mediators, and dysregulation of this process is implicated in numerous diseases.
One study investigated the anti-inflammatory potential of an indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19). nih.gov In a carrageenan-induced peritonitis model, this compound was found to reduce leukocyte migration. nih.gov Further investigation into its mechanism of action suggested the involvement of the nitric oxide (NO) pathway, as the anti-inflammatory effect was reversed in the presence of an iNOS inhibitor. nih.gov The compound also significantly decreased the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ, an effect that was dependent on NO. nih.gov
Another study on novel oxindole (B195798) conjugates, which share a core structural similarity, demonstrated potent anti-inflammatory activity. nih.gov Certain derivatives exhibited significant inhibition of edema in in vivo models. nih.gov Molecular docking studies suggested that these compounds might exert their effects through dual inhibition of COX-2 and 5-LOX enzymes, key players in the inflammatory cascade. nih.gov
These findings indicate that this compound derivatives can modulate the inflammatory response through various mechanisms, including the inhibition of leukocyte migration, modulation of the NO pathway, and suppression of pro-inflammatory cytokine production.
Antiviral Potential of Indole Derivatives
The indole scaffold is a key component of many antiviral drugs, and derivatives of this compound have shown promise in this area. researchgate.net The emergence of new and drug-resistant viral strains necessitates the development of novel antiviral agents.
Recent research has highlighted the potential of N-benzyl indole derivatives as inhibitors of the SARS-CoV-2 nsp13 helicase, a crucial enzyme for viral replication. researchgate.net In vitro screening demonstrated that these compounds were active against both the unwinding and ATPase activities of the enzyme. researchgate.net Importantly, the tested compounds were able to block viral replication without exhibiting cytotoxicity. researchgate.net Docking studies have suggested that these derivatives may bind to an allosteric site on the nsp13 enzyme. researchgate.net
Another study reported the in vitro antiviral activity of a new indol-3-carboxylic acid derivative against SARS-CoV-2. actanaturae.ru This compound was found to completely suppress the replication of the virus at a concentration of 52.0 μM. actanaturae.ru
These studies underscore the potential of this compound derivatives as a promising class of antiviral agents, with specific activity demonstrated against SARS-CoV-2.
Investigation of Analgesic Properties
The analgesic potential of indole derivatives has been an area of active investigation. Some compounds within this class have shown the ability to alleviate pain, suggesting their potential as novel analgesic agents.
A study on novel indole derivatives reported their in vivo analgesic activity. researchgate.net While the specific derivatives were not this compound, the findings support the broader potential of the indole scaffold in pain management. researchgate.net
Furthermore, the investigation of novel oxindole conjugates for their anti-inflammatory activity also included an assessment of their analgesic properties. nih.gov Several of the synthesized compounds demonstrated significant protection in a writhing test, a model for assessing peripheral analgesic activity. nih.gov This dual anti-inflammatory and analgesic activity is a desirable feature for many pain conditions.
These findings suggest that derivatives of this compound warrant further investigation for their analgesic properties, potentially acting through mechanisms related to their anti-inflammatory effects or through other pathways involved in nociception.
Structure Activity Relationship Sar Studies and Rational Design of 1 Benzyl 3 Methyl 1h Indole Analogues
Influence of N-Benzyl Moiety Substitutions on Biological Activity
The N-benzyl group is a critical component of many 1-benzylindole analogues, significantly influencing their biological activity. Modifications to this moiety, particularly substitutions on the phenyl ring, have been shown to modulate potency and selectivity through a combination of electronic, steric, and hydrophobic effects.
The nature and position of substituents on the phenyl ring of the N-benzyl group play a pivotal role in determining the biological activity of 1-benzylindole derivatives. Research into their effects as antiplatelet agents and enzyme inhibitors has revealed distinct patterns.
Conversely, in a series of 1-benzyl indole-based thiosemicarbazones designed as tyrosinase inhibitors, substitutions at the 4-position of the benzyl (B1604629) ring were found to be favorable for inhibitory potential. acs.org For instance, a compound featuring a 4-methyl benzyl group (5k) demonstrated the highest potency in its series. acs.org The electronic properties of these substituents are also critical; an increase in the electronegativity of the substituent was correlated with a decrease in tyrosinase inhibitory potential. acs.org This highlights a complex interplay where both the position and the electronic nature of the substituent dictate the interaction with the target enzyme.
Studies on 1-benzylindoles as inhibitors of cytosolic phospholipase A2α (cPLA2α) showed that variations in the substitution pattern of the benzyl group from the lead compound, which contained a 2,4-dichlorobenzyl moiety, resulted in compounds with weaker inhibitory effects. nih.gov This suggests that the specific electronic and steric profile of the 2,4-dichloro substitution is optimal for cPLA2α inhibition in that particular series. nih.gov
| Parent Scaffold | N-Benzyl Substituent | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| 1-(substituted benzyl)-3-(phenylimino)indolin-2-one | 4-Methyl | Antiplatelet | High activity, suggesting lipophilic/electronic properties are important. | rsc.org |
| 1-(substituted benzyl)-3-(phenylimino)indolin-2-one | Other para substituents | Antiplatelet | Decreased activity, possibly due to steric hindrance. | rsc.org |
| 1-benzyl indole (B1671886) thiosemicarbazone | 4-Methyl | Tyrosinase Inhibition (IC₅₀ = 12.40 µM) | Highest potency in the series. | acs.org |
| 1-benzyl indole thiosemicarbazone | 4-Chloro | Tyrosinase Inhibition | Moderately lower activity than 4-methyl; increased electronegativity decreases potency. | acs.org |
| 1-benzyl indole thiosemicarbazone | Unsubstituted | Tyrosinase Inhibition | Lower activity than substituted derivatives, suggesting substitutions favor potency. | acs.org |
| 1-(substituted benzyl)indole derivative | Various | cPLA2α Inhibition | Modifications from the 2,4-dichlorobenzyl lead resulted in weaker inhibitors. | nih.gov |
The N-benzyl group is often crucial for anchoring a molecule within the binding site of a receptor or enzyme. Its presence can significantly enhance binding affinity and functional potency compared to analogues lacking this group. For instance, N-benzylation of tryptamines is known to increase their affinity and potency at 5-HT2 receptors. acs.org This enhancement is thought to arise from interactions between the benzyl group and an extended binding site on the receptor. acs.org The orthosteric binding site of 5-HT2 receptors contains residues that form hydrogen bonds, and the N-benzyl moiety may engage in additional favorable interactions in adjacent regions. acs.org
Impact of Substitutions at Other Indole Core Positions (e.g., C-2, C-3, C-5)
Modifications to the indole core itself, at positions other than N-1, are a key strategy for modulating biological activity. The C-2, C-3, and C-5 positions are common sites for functionalization.
The C-3 position is highly reactive and serves as a frequent point of modification. rsc.org In one study, C-3 substituted indoles with an unsubstituted N-1 nitrogen atom showed enhanced cytoprotective activity, as the substituent at C-3 helped to stabilize the resulting indolyl radical. researchgate.net The development of hybrid molecules often involves attaching other pharmacophores to the C-3 position via linkers. acs.orgnih.gov For instance, 1-benzylindole-3-carboxaldehyde is a common intermediate used to generate thiosemicarbazones and other derivatives at the C-3 position, leading to compounds with potent tyrosinase inhibitory or antimicrobial activities. acs.org
The C-5 position of the indole ring has also been identified as critical for modulating biological activity. researchgate.net This is evident in several marketed drugs that bear functional groups at C-5. researchgate.net Strategic substitution at this position can influence π-stacking interactions, electron density, and lipophilicity. researchgate.net For example, in a series of 1-benzylindoles designed as cPLA2α inhibitors, the introduction of an electron-withdrawing fluorine atom at the C-5 position increased the inhibitory effect approximately threefold. nih.gov Another study on indole-based Schiff bases found that a fixed methoxy (B1213986) group at C-5 was a viable strategy for enhancing α-glucosidase inhibition. researchgate.net
| Scaffold | Position | Substituent | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|---|---|
| 1-Benzylindole derivative | C-5 | Fluorine | cPLA2α Inhibition | ~3-fold increase in inhibitory effect compared to unsubstituted. | nih.gov |
| Indole Schiff Base | C-5 | Methoxy | α-Glucosidase Inhibition | Enhanced inhibitory activity through improved lipophilicity and electronic delocalization. | researchgate.net |
| Indole derivative | C-3 | Pyrrolidinedithiocarbamate | Cytoprotective | High activity, attributed to the specific moiety at C-3. | researchgate.net |
| 1-Benzylindole | C-3 | Thiosemicarbazone | Tyrosinase Inhibition | C-3 is a key attachment point for generating potent hybrid inhibitors. | acs.org |
SAR of Hybrid Molecular Architectures Incorporating the 1-Benzylindole Scaffold (e.g., with Thiosemicarbazones, Quinuclidinones, Triazoles)
Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The 1-benzylindole scaffold has been successfully incorporated into hybrid architectures to create novel compounds with diverse biological activities.
Thiosemicarbazones: A series of novel N-1 and C-3 substituted indole-based thiosemicarbazones were synthesized and evaluated as tyrosinase inhibitors. acs.org The study found that the thiosemicarbazide (B42300) scaffold was a crucial component for activity, and the 1-benzyl substitution on the indole nitrogen generally enhanced potency. acs.org The SAR analysis revealed that hydrophobicity of the substituents on the thiosemicarbazone moiety played a significant role, with an increase from a methyl to a phenyl or benzyl group leading to a significant rise in potency. acs.org
Thiazoles and Thiazolidinones: N-benzyl-3-acetylindole has been used as a starting material to synthesize 3-hydrazinecarbothioamide derivatives, which were then cyclized to produce hybrid molecules containing thiazolidinone and thiazole (B1198619) rings. nih.gov The uncyclized hydrazinecarbothioamide intermediates themselves showed good antimicrobial activity against a range of microbes, demonstrating the potential of this particular hybrid scaffold. nih.gov
Quinoxalines and Triazoles: Starting from 1-benzyl-3-bromoacetyl indole, a variety of heterocyclic derivatives have been synthesized, including those incorporating quinoxaline (B1680401) and triazolo[4,3-a]quinoxaline moieties. nih.gov Several of these hybrid compounds, particularly 3-(1-benzylindol-3-yl)quinoxalin-2(1H)-one and a 2-(4-methylpiperazin-1-yl) quinoxaline derivative, exhibited significant antimicrobial activity, in some cases comparable to or better than reference drugs. nih.gov The 1,2,3-triazole ring, often formed via "click chemistry," serves as a popular and effective linker to connect the 1-benzylindole scaffold to other molecular fragments, potentially enhancing biological activity and improving pharmacokinetic properties.
Computational Chemistry and Molecular Modeling Applications in 1 Benzyl 3 Methyl 1h Indole Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-benzyl-indole research, docking simulations are frequently used to predict the binding affinity and interaction patterns of its derivatives with various biological targets.
For instance, a series of N-benzyl-indole-based thiosemicarbazones were synthesized and evaluated as tyrosinase inhibitors. nih.govrsc.org Molecular docking studies were conducted to understand how these compounds interact with the active site of the tyrosinase enzyme. The simulations revealed key interactions, and the predicted binding affinities were compared with experimental results to validate the model. rsc.org
In another study, new 3-hydrazinecarbothioamide-N-benzylindole derivatives were designed and evaluated for their antimicrobial properties. Molecular docking was employed to investigate their interaction with the DNA gyrase B enzymes of S. aureus and E. coli. The results showed that the most potent compounds exhibited good binding energy and formed crucial interactions with key amino acid residues within the enzyme's active site, mimicking the binding mode of the native inhibitor. ekb.eg
Furthermore, derivatives of 1-benzyl-5-bromoindolin-2-one were investigated as potential anticancer agents targeting the VEGFR-2 receptor. mdpi.com Molecular docking simulations were performed to elucidate the binding mode of the most active compound, 7d, within the VEGFR-2 active site. The study provided a theoretical basis for the observed biological activity. mdpi.com Similarly, an in silico study on 1-benzyl-3-benzoylurea analogs used molecular docking to predict their potential as VEGFR-2 inhibitors. researchgate.netcore.ac.uk
These examples highlight the power of molecular docking to screen potential drug candidates, predict their binding modes, and guide the rational design of more potent derivatives based on the 1-benzyl-indole scaffold.
Table 1: Molecular Docking Studies of 1-Benzyl-indole Derivatives
| Derivative Class | Biological Target | Key Findings |
|---|---|---|
| 1-Benzyl-indole thiosemicarbazones | Tyrosinase | Predicted binding modes correlated with in vitro inhibitory activity. rsc.org |
| 3-Hydrazinecarbothioamide-N-benzylindoles | DNA Gyrase B | Compounds showed good binding energy and interaction with key amino acids. ekb.eg |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 | Simulations elucidated the binding mode of potent anticancer agents. mdpi.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Mode Elucidation
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational stability of the complex over time. MD simulations are crucial for validating docking results and gaining a deeper understanding of the binding mode.
In the investigation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives as VEGFR-2 inhibitors, MD simulations were performed on the complex of the most active compound (7d) with the receptor. mdpi.com These simulations were used to assess the stability of the predicted binding pose obtained from molecular docking. The analysis of the simulation trajectory can reveal subtle changes in protein and ligand conformation, the role of water molecules, and the persistence of key intermolecular interactions, thus providing a more accurate picture of the binding event. mdpi.com
The use of MD simulations in conjunction with molecular docking provides a robust computational framework to explore the dynamic nature of ligand-receptor interactions, confirming the stability of the complex and refining the understanding of the binding mechanism for 1-benzyl-indole derivatives. mdpi.comijsrset.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For indole (B1671886) derivatives, QSAR studies are instrumental in predicting the activity of newly designed compounds and identifying the key structural features that influence their biological effects. nih.goveurjchem.com
In a typical QSAR study, a series of related compounds, such as indole derivatives, are synthesized and their biological activity is measured. scispace.com Then, various molecular descriptors (representing physicochemical, electronic, and steric properties) are calculated for each compound. Statistical methods, like multiple linear regression, are used to develop an equation that links these descriptors to the observed activity. eurjchem.comscispace.com
For example, a 2D-QSAR model was developed for a series of 1H-3-indolyl derivatives to predict their antioxidant activity. mdpi.comresearchgate.net This model helped in identifying the most promising compounds for synthesis and in vitro testing. Although not specific to 1-benzyl-3-methyl-1H-indole, these studies demonstrate the applicability of QSAR for predicting the biological potential of compounds within the broader indole family. mdpi.comnih.gov Such models serve as powerful predictive tools, enabling researchers to prioritize the synthesis of derivatives with the highest likelihood of success, thereby saving time and resources.
In Silico Screening and Virtual Ligand Design for Novel this compound Derivatives
In silico screening and virtual ligand design represent the creative application of computational tools to discover and develop new molecules with desired biological activities. These methods involve the computational design of novel derivatives and their evaluation using techniques like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction before any chemical synthesis is undertaken.
The design of novel 1-benzyl-3-benzoylurea analogs as potential anticancer agents is a prime example of this approach. researchgate.netcore.ac.uk Starting from a lead compound, new analogs were designed in silico, and their potential to inhibit VEGFR-2 was evaluated using molecular docking. This process allowed for the rapid assessment of a virtual library of compounds to identify those with the most promising predicted activity. researchgate.net
Similarly, research focused on developing new N-benzyl-3-indole derivatives with antimicrobial activity utilized computational design and docking studies to guide the synthetic efforts toward the most promising candidates. ekb.eg This strategy of combining molecular hybridization with in silico evaluation is also used to design dual-target inhibitors, such as those targeting both acetylcholinesterase (AChE) and BACE-1 for Alzheimer's disease, based on an N-benzylated indole scaffold. nih.gov
These computational strategies enable the rational design of novel 1-benzyl-indole derivatives with tailored properties, significantly enhancing the efficiency of the drug discovery and development pipeline. ebi.ac.uk
Applications in Organic Synthesis and Materials Science
Role of 1-Benzyl-3-methyl-1H-indole and its Analogues as Synthetic Intermediates and Building Blocks
The indole (B1671886) nucleus, a common motif in biologically active compounds, serves as a foundational component in medicinal chemistry and drug discovery. The strategic placement of a benzyl (B1604629) group at the 1-position and a methyl group at the 3-position of the indole ring in this compound provides a unique combination of steric and electronic properties. This substitution pattern influences the reactivity of the indole core, rendering it a valuable intermediate for the synthesis of a diverse array of organic molecules.
The benzyl group at the N-1 position not only protects the indole nitrogen but also introduces a lipophilic character to the molecule. This feature can be advantageous in modulating the solubility and biological activity of the resulting compounds. The methyl group at the C-3 position, a site prone to electrophilic attack, directs further functionalization, allowing for the regioselective introduction of various substituents.
Research has demonstrated the utility of N-benzyl indole derivatives as key building blocks in the synthesis of complex molecules. For instance, 1-benzyl-1H-indole-3-carbaldehyde serves as a precursor for the synthesis of 1-benzyl-indole-based thiosemicarbazones, which have been investigated for their potential biological activities. This highlights the role of the 1-benzylindole moiety as a versatile platform for the elaboration of more complex structures with potential applications in medicinal chemistry.
Utilization in the Production of Complex Heterocyclic Compounds
The functionalized indole core of this compound analogues serves as a strategic starting point for the construction of a variety of complex heterocyclic systems. A notable example is the use of 1-benzyl-3-bromoacetyl indole as a precursor for the synthesis of several intricate heterocyclic structures. nih.gov This bromoacetyl derivative, a close analogue of this compound, undergoes reactions with various nucleophiles to yield a range of fused and substituted heterocyclic compounds.
Through carefully designed synthetic routes, 1-benzyl-3-bromoacetyl indole has been successfully converted into:
2-Thioxoimidazolidine derivatives nih.gov
Imidazolidine-2,4-dione derivatives nih.gov
Pyrano[2,3-d]imidazole derivatives nih.gov
Quinoxaline (B1680401) derivatives nih.gov
Triazolo[4,3-a]quinoxaline derivatives nih.gov
These transformations underscore the value of the 1-benzyl-3-substituted indole scaffold as a versatile building block in heterocyclic chemistry. The ability to readily access such a diverse range of complex heterocyclic systems from a common precursor is of significant interest in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science.
The following table summarizes the types of complex heterocyclic compounds synthesized from a 1-benzyl-3-substituted indole precursor:
| Precursor Compound | Resulting Heterocyclic System |
| 1-Benzyl-3-bromoacetyl indole | 2-Thioxoimidazolidine |
| 1-Benzyl-3-bromoacetyl indole | Imidazolidine-2,4-dione |
| 1-Benzyl-3-bromoacetyl indole | Pyrano[2,3-d]imidazole |
| 1-Benzyl-3-bromoacetyl indole | Quinoxaline |
| 1-Benzyl-3-bromoacetyl indole | Triazolo[4,3-a]quinoxaline |
Potential Contributions to Dye and Pigment Chemistry
The indole scaffold is a known chromophore present in various natural and synthetic dyes. The extended π-system of the bicyclic indole ring, coupled with the potential for introducing various auxochromes and chromophores, makes it an attractive core for the design of novel colorants.
While specific applications of this compound in the synthesis of dyes and pigments are not extensively documented, the general utility of indole derivatives in this field suggests its potential. For instance, indole derivatives have been utilized as coupling components in the synthesis of azo dyes. The reaction of a diazonium salt with an electron-rich indole ring can lead to the formation of brightly colored azo compounds. The substituents on the indole ring, such as the benzyl and methyl groups in this compound, would be expected to influence the final color and properties of the resulting dye.
The benzyl group could enhance the dye's solubility in organic media and its affinity for synthetic fibers, while the methyl group could modulate the electronic properties of the indole ring, thereby fine-tuning the absorption spectrum of the dye. Further research into the reactivity of this compound with various diazonium salts could unveil its potential for creating novel dyes with specific and desirable color characteristics for applications in textiles, printing, and other coloration technologies.
Emerging Research Directions and Future Perspectives for 1 Benzyl 3 Methyl 1h Indole
Exploration of Novel Biological Targets and Therapeutic Areas
While research on 1-Benzyl-3-methyl-1H-indole itself is nascent, studies on closely related 1-benzyl-indole analogs have unveiled a wide array of biological activities, suggesting promising therapeutic avenues for investigation. These findings provide a strong rationale for screening this compound and its future derivatives against a variety of biological targets.
Key therapeutic areas identified from analogous structures include:
Anticancer Activity: Derivatives such as 1-Benzyl-indole-3-carbinol have shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to the parent compound, Indole-3-carbinol. nih.gov This derivative effectively suppresses DNA synthesis in both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines. nih.gov Other analogs, like 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have been investigated as potent anticancer agents that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com Furthermore, certain 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) derivatives have displayed potent efficacy against ovarian cancer models. researchgate.net
Neurological Disorders: The 1-benzyl-indole scaffold has been incorporated into molecules targeting the central nervous system. For instance, novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been identified as competitive antagonists for the human α7 and α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological conditions. novartis.com
Infectious Diseases: The versatility of the 1-benzyl-indole core extends to antimicrobial applications. Various heterocyclic derivatives have demonstrated activity against pathogens like P. aeruginosa, B. cereus, and S. aureus. researchgate.net Additionally, 1H-benzylindole analogues have been identified as a novel series of Human Immunodeficiency Virus (HIV) integrase inhibitors. researchgate.net
Enzyme Inhibition: Recent research has focused on designing 1-benzyl-indole derivatives as enzyme inhibitors. A notable example is the development of 1-benzyl-indole hybrid thiosemicarbazones as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis whose dysregulation is linked to skin conditions and melanoma. rsc.org
These findings strongly support the future exploration of this compound in these and other therapeutic fields. High-throughput screening of the compound against diverse panels of receptors, enzymes, and cell lines could uncover novel biological activities.
Table 1: Potential Therapeutic Applications for the 1-Benzyl-indole Scaffold Based on Analog Studies
| Therapeutic Area | Biological Target/Activity | Example Analog Compound |
|---|---|---|
| Oncology | Anti-proliferative, Anti-estrogenic | 1-Benzyl-indole-3-carbinol nih.gov |
| VEGFR-2 Inhibition | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one mdpi.com | |
| Ovarian Cancer | 2-Chloro-3-(1-benzyl indol-3-yl) quinoxaline researchgate.net | |
| Neurology | Nicotinic Acetylcholine Receptor (nAChR) Antagonism | 1-(1-Benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide novartis.com |
| Infectious Diseases | Antibacterial | 3-(1-Benzyl indol-3-yl)quinoxalin-2(1H)one researchgate.net |
| Anti-HIV | 1H-Benzylindole analogues researchgate.net | |
| Enzymology | Tyrosinase Inhibition | 1-Benzyl-indole hybrid thiosemicarbazones rsc.org |
Development of More Efficient, Selective, and Sustainable Synthetic Methodologies
The advancement of research into this compound and its derivatives is contingent upon the availability of efficient, selective, and environmentally benign synthetic methods. Traditional syntheses often require harsh conditions or multi-step procedures. Future research is directed towards overcoming these limitations.
A key area of development is the C-3 functionalization of the 1-benzyl-indole core. One promising approach is the use of molecular iodine as a catalyst for the selective C-3 benzylation of indoles with benzylic alcohols. acs.org This method represents a "greener" alternative, avoiding hazardous reagents and proceeding under mild conditions, which is crucial for sustainable chemical manufacturing. The proposed mechanism involves the in-situ generation of an electrophilic species from the benzyl (B1604629) alcohol, which then undergoes electrophilic substitution at the highly nucleophilic C-3 position of the indole (B1671886) ring. acs.org
Another common synthetic strategy involves the N-benzylation of an existing indole-3-carbaldehyde using benzyl bromide in the presence of a base like potassium carbonate, followed by further chemical modification at the C-3 aldehyde group. rsc.org This modular approach allows for the generation of diverse libraries of compounds for biological screening.
Future efforts will likely focus on:
Catalytic C-H Activation: Direct functionalization of the C-H bonds of the this compound scaffold would provide the most atom-economical route to novel derivatives, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow processes for the synthesis can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch chemistry.
Biocatalysis: The use of enzymes to catalyze specific transformations on the indole ring could offer unparalleled selectivity and sustainability.
Advanced Rational Design Strategies for Highly Potent and Specific Derivatives
Moving beyond initial screening hits requires the rational design of derivatives with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies on related 1-benzyl-indole compounds provide a blueprint for designing next-generation molecules based on the this compound core.
For instance, in the development of tyrosinase inhibitors, SAR analysis revealed that substitutions at the 4-position of the benzyl ring of thiosemicarbazone derivatives led to enhanced inhibitory potential. rsc.org Similarly, for nAChR antagonists, substitutions with oxygenated functional groups on the benzyl ring were found to increase receptor selectivity, particularly for the α7 subtype. novartis.com In the case of anticancer agents targeting VEGFR-2, the addition of specific 4-arylthiazole moieties to a 1-benzyl-indolin-2-one core was critical for achieving high potency. mdpi.com
Future rational design strategies for derivatives of this compound will involve:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule (e.g., the benzyl group or the methyl group) with other chemical groups that retain or enhance biological activity while improving physicochemical properties.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, computational docking can be used to design derivatives that fit precisely into the active site, maximizing potency and selectivity.
Fragment-Based Drug Discovery (FBDD): Screening small chemical fragments to identify those that bind to the target, and then growing or linking these fragments to create a potent lead compound based on the this compound scaffold.
Table 2: Impact of Structural Modifications on Biological Activity in 1-Benzyl-indole Analogs
| Core Scaffold | Structural Modification | Resulting Biological Activity |
|---|---|---|
| 1-Benzyl-indole-thiosemicarbazone | 4-substitution on the phenyl ring of thiosemicarbazone | Enhanced tyrosinase inhibition rsc.org |
| 1-Benzyl-indolyl-methanaminium | Hydroxyl group on the benzyl ring | Increased selectivity for α7 vs. α4β2 nAChRs novartis.com |
| 1-Benzyl-5-bromoindolin-2-one | Addition of a 4-arylthiazole moiety via a hydrazone linker | Potent VEGFR-2 inhibition and anticancer activity mdpi.com |
Integration of Cheminformatics, Artificial Intelligence, and High-Throughput Screening in Research Endeavors
The integration of computational tools and large-scale experimental methods is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. These technologies can significantly accelerate the research cycle, from hit identification to lead optimization.
Cheminformatics and Artificial Intelligence (AI): AI and machine learning models can be trained on existing chemical and biological data to predict the properties of novel, virtual this compound derivatives. This includes predicting their biological activity against specific targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. rsc.org Molecular docking and molecular dynamics simulations are already being used to understand how 1-benzyl-indole derivatives bind to their targets, such as VEGFR-2, providing insights at the molecular level that guide the design of more potent inhibitors. mdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. Synthesizing a focused library of this compound derivatives and subjecting it to HTS can quickly identify initial "hit" compounds with desired activity. These hits then serve as the starting point for the rational design strategies described above.
Q & A
Q. What are the common synthetic routes for preparing 1-Benzyl-3-methyl-1H-indole, and what are their methodological considerations?
The synthesis of this compound derivatives typically involves palladium-catalyzed cross-coupling, alkylation, or conjugate addition reactions. For example, alkylation of indole precursors with benzyl or methyl halides under basic conditions (e.g., KOH/DMF) can yield the target compound. Palladium-catalyzed methods, such as those used in synthesizing analogous indole derivatives (e.g., 1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole), achieve moderate yields (~76%) and require careful control of stoichiometry and catalyst loading . Conjugate additions using α,β-unsaturated ketones (e.g., 4-phenyl-3-buten-2-one) in acetic acid/acetic anhydride mixtures are also effective but may require purification via flash chromatography to remove byproducts .
Key Methodological Factors :
- Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling).
- Solvent polarity and temperature for regioselective alkylation.
- Post-reaction purification (e.g., column chromatography, recrystallization).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what data should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For example, benzyl protons typically appear as a singlet near δ 5.0–5.5 ppm, while methyl groups on the indole nitrogen resonate around δ 3.2–3.8 ppm . Infrared (IR) spectroscopy helps identify functional groups (e.g., C-N stretches at ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1284 for C₁₆H₁₄N⁺) .
Data Interpretation Tips :
- Cross-validate NMR assignments with 2D experiments (COSY, HSQC).
- Compare IR spectra with literature values for analogous indoles .
Q. What are the primary applications of this compound in organic and medicinal chemistry?
This compound serves as a precursor for bioactive heterocycles, such as bis(indolyl)methanes, which exhibit antimicrobial and anticancer properties . Its benzyl and methyl groups enhance lipophilicity, making it a candidate for enzyme inhibitor studies (e.g., targeting cytochrome P450 or kinase pathways) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives while minimizing side reactions?
Yield optimization requires balancing catalyst loading, solvent choice, and reaction time. For palladium-catalyzed methods, reducing oxygen exposure (via inert atmosphere) and using ligands like PPh₃ can improve efficiency . Solvent screening (e.g., DMF vs. THF) impacts reaction kinetics; polar aprotic solvents favor nucleophilic substitution in alkylation steps . Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry (e.g., 1:1 molar ratio of indole to benzyl halide).
Case Study : A 76% yield of 1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole was achieved using methyltriphenylphosphonium bromide under optimized KOH/DMF conditions .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
Discrepancies in NMR data often arise from tautomerism, impurities, or solvent effects. For example, residual acetic acid in crude samples can downfield-shift aromatic protons. To resolve this:
Q. What experimental design principles apply to bioactivity studies of this compound derivatives?
Bioactivity studies should prioritize dose-response assays (e.g., IC₅₀ determination) and mechanistic evaluations. For antimicrobial testing, follow CLSI guidelines using E. coli or S. aureus strains. In cytotoxicity assays (e.g., MTT), include positive controls (e.g., doxorubicin) and validate results via triplicate runs .
Critical Controls :
- Blank samples (solvent-only) to exclude vehicle toxicity.
- Reference compounds with known activity profiles.
Q. What computational strategies are effective for predicting the reactivity or binding modes of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic substitution sites, while molecular docking (AutoDock Vina) models interactions with biological targets (e.g., DNA topoisomerase II). Validate predictions with experimental SAR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
